molecular formula C14H15N3O3S2 B2895403 Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-05-7

Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2895403
CAS No.: 392318-05-7
M. Wt: 337.41
InChI Key: NKSPZUDAOIAOFI-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a synthetic compound with a complex structure It falls under the category of organic compounds, more specifically thiazoles, which are known for their presence in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically involves multiple reaction steps starting with the formation of the thiadiazole core. One common approach is as follows:

  • Formation of 1,3,4-thiadiazole core: : The 1,3,4-thiadiazole ring can be synthesized via the reaction of thiosemicarbazide with various acylating agents.

  • Introduction of Benzamido group: : The methylbenzamido moiety is introduced by acylation of the thiadiazole intermediate using 4-methylbenzoyl chloride in the presence of a base such as pyridine.

  • Thioacetate linkage formation: : The ethylthioacetate moiety is added through a nucleophilic substitution reaction involving the thiadiazole derivative and ethyl chloroacetate.

Industrial Production Methods

On an industrial scale, the production of this compound requires optimization of reaction conditions to ensure high yields and purity. This might include the use of continuous flow reactors, automated synthesisers, and stringent purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

  • Reduction: : Reduction can lead to the cleavage of the acetyl group or the reduction of the thiadiazole ring.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, especially at the thiadiazole ring or the benzamido group.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reducing agents such as lithium aluminium hydride or hydrogen gas with a palladium catalyst.

  • Substitution: : Halogenating agents, nucleophiles like amines, or electrophiles like alkyl halides.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Desulfurized products or thiadiazole ring-reduced products: from reduction.

  • Various substituted derivatives: from substitution reactions.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex organic molecules.

  • Biology: : Potentially used in the study of enzyme inhibitors due to the presence of the benzamido and thiadiazole groups, which are common pharmacophores.

  • Medicine: : Investigated for its potential as an antimicrobial or anticancer agent, given the biological activity of many thiadiazole derivatives.

  • Industry: : Utilized in the development of specialty chemicals, including advanced materials with specific electronic or photophysical properties.

Mechanism of Action

Molecular Targets and Pathways

The biological activity of Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate likely involves interaction with various molecular targets such as enzymes or receptors. The mechanism of action can include:

  • Enzyme inhibition: : The compound may inhibit specific enzymes by binding to their active sites, blocking substrate access.

  • Receptor binding: : It may bind to certain receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(4-chlorobenzamido)thiazol-4-ylthio)acetate

  • Methyl 2-(5-(benzamido)thiazol-2-ylthio)acetate

Comparison

Ethyl 2-((5-(4-methylbenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is unique due to the specific incorporation of the 4-methylbenzamido group and the 1,3,4-thiadiazole core, which might confer distinct biological activities compared to its analogs. The presence of different substituents can significantly impact the compound's reactivity, solubility, and overall bioactivity, making it valuable for targeted scientific investigations.

This is a broad overview of this compound, encapsulating its synthesis, reactions, applications, and uniqueness in the realm of organic chemistry. Got any thoughts or more details to add?

Properties

IUPAC Name

ethyl 2-[[5-[(4-methylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S2/c1-3-20-11(18)8-21-14-17-16-13(22-14)15-12(19)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSPZUDAOIAOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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